molecular formula C17H17FO B1327747 3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone CAS No. 898779-59-4

3-(3,4-Dimethylphenyl)-2'-fluoropropiophenone

Cat. No.: B1327747
CAS No.: 898779-59-4
M. Wt: 256.31 g/mol
InChI Key: UUUYJNLZTHVEPO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 3,4-dimethylphenyl group and a fluorine atom at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylbenzene (xylene) with 2’-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, followed by room temperature.

    Solvent: Dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-2’-chloropropiophenone
  • 3-(3,4-Dimethylphenyl)-2’-bromopropiophenone
  • 3-(3,4-Dimethylphenyl)-2’-iodopropiophenone

Uniqueness

3-(3,4-Dimethylphenyl)-2’-fluoropropiophenone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-7-8-14(11-13(12)2)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUYJNLZTHVEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644853
Record name 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-59-4
Record name 3-(3,4-Dimethylphenyl)-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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